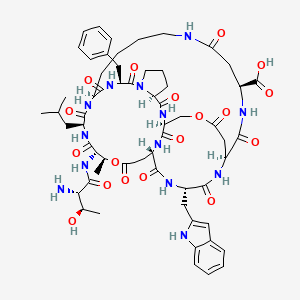

H-Thr-aThr(1)-Leu-Lys(2)-Phe-Pro-Ser(3)-Glu(1)-Ala(indol-2-yl)-Asp(3)-Asp(2)-OH

Description

FR-901451 is a novel inhibitor of human leukocyte elastase, originally isolated from a strain of Flexibacter species . This compound has shown significant potential in inhibiting elastase, an enzyme that can degrade connective tissue in the body, making it a promising candidate for therapeutic applications in respiratory diseases such as pulmonary emphysema .

Properties

Molecular Formula |

C61H81N13O18 |

|---|---|

Molecular Weight |

1284.4 g/mol |

IUPAC Name |

(1S,4S,7S,12S,13S,16S,19S,22S,28S,31S,38S)-13-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-22-benzyl-4-(1H-indol-2-ylmethyl)-12-methyl-16-(2-methylpropyl)-3,6,10,14,17,20,23,29,34,36,40,46-dodecaoxo-11,33-dioxa-2,5,15,18,21,24,30,37,41,47-decazatetracyclo[17.16.10.27,31.024,28]heptatetracontane-38-carboxylic acid |

InChI |

InChI=1S/C61H81N13O18/c1-30(2)23-39-53(81)65-37-17-10-11-21-63-46(76)27-43(61(89)90)71-55(83)41-28-48(78)91-29-44(72-57(85)45-18-12-22-74(45)60(88)42(70-51(37)79)24-33-13-6-5-7-14-33)56(84)66-38(19-20-47(77)92-32(4)50(59(87)69-39)73-58(86)49(62)31(3)75)52(80)67-40(54(82)68-41)26-35-25-34-15-8-9-16-36(34)64-35/h5-9,13-16,25,30-32,37-45,49-50,64,75H,10-12,17-24,26-29,62H2,1-4H3,(H,63,76)(H,65,81)(H,66,84)(H,67,80)(H,68,82)(H,69,87)(H,70,79)(H,71,83)(H,72,85)(H,73,86)(H,89,90)/t31-,32+,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+,50+/m1/s1 |

InChI Key |

OBJRDBYSSAEARM-WSFPPIIISA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CCCCNC(=O)C[C@H](NC(=O)[C@@H]3CC(=O)OC[C@@H](C(=O)N[C@@H](CCC(=O)O1)C(=O)N[C@H](C(=O)N3)CC4=CC5=CC=CC=C5N4)NC(=O)[C@@H]6CCCN6C(=O)[C@@H](NC2=O)CC7=CC=CC=C7)C(=O)O)CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC2CCCCNC(=O)CC(NC(=O)C3CC(=O)OCC(C(=O)NC(CCC(=O)O1)C(=O)NC(C(=O)N3)CC4=CC5=CC=CC=C5N4)NC(=O)C6CCCN6C(=O)C(NC2=O)CC7=CC=CC=C7)C(=O)O)CC(C)C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

FR-901451 is produced by culturing a strain of the genus Flexibacter in a nutrient medium . The synthetic route involves the biosynthesis of microviridins, a class of ribosomally synthesized and post-translationally modified peptides. The biosynthesis pathway includes the formation of intramolecular ω-ester and ω-amide bonds catalyzed by ATP-grasp ligases . The industrial production method involves fermentation, isolation, and purification processes to obtain the compound in its active form .

Chemical Reactions Analysis

FR-901451 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the compound, enhancing its inhibitory effects against elastase.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified versions of FR-901451 with altered biological activities .

Scientific Research Applications

FR-901451 has a wide range of scientific research applications:

Mechanism of Action

FR-901451 exerts its effects by inhibiting human leukocyte elastase, an enzyme that can degrade connective tissue in the body . The compound binds to the active site of the enzyme, preventing it from breaking down elastin and other structural proteins. This inhibition helps to protect tissues from damage and inflammation, making FR-901451 a potential therapeutic agent for conditions involving excessive elastase activity .

Comparison with Similar Compounds

FR-901451 is unique in its structure and mechanism of action compared to other elastase inhibitors. Similar compounds include:

Chitinoviridin A1: Another microviridin-class compound with potent inhibitory effects against elastase.

Chitinoviridin A2A and A2B: Novel microviridin-class compounds with an extra macrolactone ring, showing potent inhibitory effects against elastase and chymotrypsin.

These compounds share similar biosynthetic pathways and structural features but differ in their specific inhibitory activities and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.